3,5-Dibromopicolinic acid
Description
Contextual Significance in Modern Organic Synthesis
The strategic placement of two bromine atoms on the picolinic acid framework renders 3,5-dibromopicolinic acid a highly significant building block in contemporary organic synthesis. These bromine atoms are amenable to a variety of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions. This reactivity allows for the selective introduction of diverse functional groups and molecular fragments, enabling the construction of intricate molecular architectures.
One of the most powerful tools in this context is the Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds between the brominated pyridine (B92270) core and various boronic acids or their derivatives. beilstein-journals.orguzh.ch This method is widely employed for the synthesis of biaryl and heteroaryl compounds, which are common motifs in biologically active molecules. The reactivity of the bromine atoms can often be controlled to achieve regioselective substitution, further enhancing the synthetic utility of this compound. beilstein-journals.org
A notable example of its application is in the synthesis of a key intermediate for the anti-HIV drug, lenacapavir. scribd.com In a multi-step synthetic route, this compound serves as a starting material, highlighting its role in the development of cutting-edge pharmaceuticals. scribd.com Beyond pharmaceuticals, this compound is also a precursor in the creation of agrochemicals, such as herbicides and fungicides, and in the development of advanced materials where its incorporation can modify properties like flame retardancy and durability.
The versatility of this compound is further demonstrated by its ability to undergo other transformations such as Stille coupling and substitution reactions, providing chemists with a broad toolkit for molecular design. ambeed.com The presence of the carboxylic acid and the pyridine nitrogen also allows for further derivatization and coordination to metal centers, expanding its synthetic potential. orientjchem.orglibretexts.org
Role as a Privileged Scaffold for Molecular Innovation
The concept of a "privileged scaffold" is central to modern medicinal chemistry and drug discovery, referring to a molecular framework that can serve as a ligand for multiple, often unrelated, biological targets. nih.gov The picolinic acid core, and by extension this compound, is increasingly recognized as such a scaffold. nih.govnih.gov The pyridine ring is an electron-deficient aromatic system that can engage in crucial π-π stacking and hydrogen bonding interactions with biological macromolecules like proteins and enzymes. nih.gov
The carboxylic acid group adds polarity and can act as a hydrogen bond donor and acceptor, as well as a metal-chelating moiety, a property particularly important for inhibiting metalloenzymes. nih.govnih.gov This ability to coordinate with metal ions has led to the exploration of picolinic acid derivatives as metal-binding pharmacophores (MBPs) in fragment-based drug discovery. nih.gov
The true power of this compound as a privileged scaffold lies in the opportunities for molecular innovation through the functionalization of its bromine atoms. By systematically replacing the bromine atoms with a wide variety of substituents, chemists can generate extensive libraries of novel compounds. This structural diversity allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and acidity, as well as its biological activity and selectivity for specific targets. nih.gov
For instance, the substitution of the bromine atoms can lead to the development of potent and selective enzyme inhibitors. nih.gov Research into isosteres of picolinic acid has shown that replacing the carboxylic acid with other functional groups, while maintaining the core pyridine structure, can lead to new metal-binding isosteres (MBIs) with improved drug-like properties. nih.govacs.org This highlights the adaptability of the picolinic acid scaffold for creating innovative therapeutic agents. The broad spectrum of biological activities associated with pyridine carboxylic acid derivatives, including anti-inflammatory, antimicrobial, and anticancer effects, further solidifies the status of this framework as a privileged scaffold for molecular innovation. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-dibromopyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2NO2/c7-3-1-4(8)5(6(10)11)9-2-3/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFONYCBYSYAJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30494110 | |
| Record name | 3,5-Dibromopyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30494110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61830-40-8 | |
| Record name | 3,5-Dibromopyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30494110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dibromopyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 3,5 Dibromopicolinic Acid and Analogues
Established Synthetic Pathways and Precursors
The synthesis of 3,5-Dibromopicolinic acid, a derivative of picolinic acid, relies on well-established organic chemistry principles. lookchem.com These methods primarily involve the modification of pyridine (B92270) carboxylic acid precursors through halogenation.
Approaches Involving Pyridine Carboxylic Acid Derivatization
A fundamental approach to synthesizing this compound starts with picolinic acid or its derivatives. lookchem.com Picolinic acid itself can be prepared through the oxidation of α-picoline using an oxidizing agent like potassium permanganate. orgsyn.org The core of the synthesis is the introduction of two bromine atoms onto the pyridine ring at the 3 and 5 positions. lookchem.com This process is a form of electrophilic halogenation, where the pyridine ring, activated by the carboxylic acid group, reacts with a bromine source. The specific reaction conditions, such as the solvent and temperature, are crucial for achieving the desired disubstituted product.
Another related pathway involves the decarboxylative halogenation of 2-picolinic acids. rsc.orgrsc.orgnih.govacs.org This method results in the formation of 2-halogen-substituted pyridines by cleaving the carbon-carbon bond next to the carboxylic group and introducing a halogen. nih.govacs.org
Halogenation Strategies for Picolinic Acid Scaffolds
The direct halogenation of picolinic acid is a primary strategy. This typically involves reacting picolinic acid with a brominating agent. The reactivity of the pyridine ring and the directing effects of the existing carboxylic acid group guide the incoming bromine atoms to the 3 and 5 positions. The choice of brominating agent and reaction conditions can influence the yield and selectivity of the reaction.
Decarboxylative halogenation offers an alternative route. nih.govacs.org For instance, a transition-metal-free method utilizes dihalomethane as the halogen source under oxygen conditions to produce 2-halogen-substituted pyridines from 2-picolinic acids. rsc.orgrsc.org This process is noted for its operational simplicity and tolerance of various functional groups. rsc.org Research has explored the scope of this decarboxylative bromination using dibromomethane, demonstrating its effectiveness with various substituted 2-picolinic acids. rsc.org
Advanced Reaction Conditions and Catalytic Systems in Synthesis
Modern synthetic chemistry continually seeks to improve efficiency, reduce environmental impact, and optimize product yields. These principles are actively applied to the synthesis of this compound and its analogs.
Exploration of Green Chemistry Principles in Synthesis
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.com In the context of synthesizing halogenated pyridines, this includes using less hazardous reagents and solvents, improving energy efficiency, and utilizing catalysis. sigmaaldrich.comessentialchemicalindustry.org
One example of a greener approach is the transition-metal-free decarboxylative halogenation of 2-picolinic acids. rsc.orgrsc.orgnih.gov This method avoids the use of heavy metal catalysts and employs readily available and low-cost dihalomethane and oxygen as the halogen source and oxidant, respectively. rsc.org The use of recyclable solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) also aligns with green chemistry principles. acs.orgwhiterose.ac.uk Furthermore, microwave-assisted synthesis has been shown to accelerate reactions and reduce the need for harsh solvents in similar heterocyclic syntheses. matanginicollege.ac.inijcce.ac.ir The use of solid acid catalysts like clays (B1170129) and zeolites, which can be reused and often allow for milder reaction conditions, is another avenue for making these syntheses more environmentally benign. essentialchemicalindustry.orgias.ac.in
Optimization of Reaction Yields and Selectivity
Optimizing reaction yields and selectivity is a constant goal in chemical synthesis. For the synthesis of this compound, this involves fine-tuning reaction parameters such as temperature, reaction time, and the stoichiometry of reactants and catalysts.
Synthesis of Related Dibromopyridinecarboxylic Acid Isomers in Research
The synthesis of various isomers of dibromopyridinecarboxylic acid is an active area of research, as different isomers can exhibit distinct biological activities and serve as precursors for different target molecules. dovepress.comnih.gov For instance, the synthesis of 4,6-Dibromo-5-hydroxypicolinic acid has been reported, involving the bromination of 5-hydroxypyridine-2-carboxylic acid methyl ester.
The ability to selectively synthesize a particular isomer is of great importance. This can be influenced by the starting materials and the reaction pathway chosen. For example, a patent describes a method for preparing 3,4-substituted 2-picolinic acids through the esterification and subsequent hydrolysis of a pyridine-2-ester compound. google.com Research into the synthesis of nanocluster isomers has demonstrated that the choice of carboxylic acid isomer additives can selectively direct the formation of specific isomers. nih.gov This highlights the subtle yet powerful influence that molecular structure can have on the outcome of a synthesis. The development of synthetic routes to various isomers, such as the cis- and trans-isomers of fluorinated cyclobutanecarboxylic acid, further underscores the importance of stereochemical control in modern organic synthesis. researchgate.net
Case Studies of 3,6-Dibromopicolinic Acid Synthesis (e.g., in Anti-HIV Drug Precursors)
A notable application of dibromopicolinic acid analogues is in the synthesis of precursors for advanced pharmaceuticals. Specifically, derivatives of 3,6-dibromopicolinic acid are crucial intermediates in the production of the anti-HIV drug, lenacapavir. nih.gov Research has focused on developing cost-effective and efficient synthetic routes to key fragments of this potent drug.
Initial synthetic strategies considered using 3,6-dibromopicolinic acid as the starting material to form a Weinreb amide, which would then react with a Grignard reagent. nih.govchemrxiv.org Weinreb amide 15 was successfully prepared from 3,6-dibromopicolinic acid in moderate yields using reagents like thionyl chloride or T3P. nih.govchemrxiv.org However, the subsequent Grignard addition step to produce the target ketone yielded only trace amounts of the product. nih.gov This inefficiency, combined with the high cost of 3,6-dibromopicolinic acid, led to the development of an alternative, more cost-effective pathway starting from the less expensive 3,6-dibromo-2-methylpyridine (B1302955). nih.govchemrxiv.org
The more successful and efficient route is a four-step synthesis that transforms 3,6-dibromo-2-methylpyridine into a key ketone intermediate required for lenacapavir. nih.gov This sequence demonstrates a practical application of modern synthetic methodologies.
The key steps in this optimized synthesis are:
Oximation: The synthesis begins with the oximation of 3,6-dibromo-2-methylpyridine (7) to form oxime (8). This reaction was optimized to achieve a high yield of 96% by carefully controlling the temperature and the order of addition of reagents. acs.org
Hydrolysis: The resulting oxime is then hydrolyzed to produce the corresponding aldehyde (9). Studies found that using 50% w/w glyoxylic acid in water at 80°C was highly effective, yielding the aldehyde in 83% yield. chemrxiv.orgacs.org
1,2-Addition: An organozinc halide, generated in situ from a commercially available Grignard reagent, is added to the aldehyde to form a secondary alcohol (11). nih.govacs.org
Table 2: Synthesis of a Key Ketone Intermediate for Lenacapavir
| Step | Starting Material | Reaction | Key Reagents | Product | Yield |
|---|---|---|---|---|---|
| 1 | 3,6-Dibromo-2-methylpyridine | Oximation | t-Butylnitrite, Potassium t-butoxide | Oxime Intermediate | 96% acs.org |
| 2 | Oxime Intermediate | Hydrolysis | Glyoxylic acid, H₂O | Aldehyde Intermediate | 83% chemrxiv.org |
| 3 | Aldehyde Intermediate | 1,2-Addition | 3,5-Difluorobenzylmagnesium bromide, ZnCl₂ | Secondary Alcohol Intermediate | N/A |
| 4 | Secondary Alcohol Intermediate | Oxidation | TEMPO (catalyst), NaClO | Ketone Intermediate | N/A |
| Overall Yield | 67% nih.gov |
Chemical Reactivity and Functionalization of 3,5 Dibromopicolinic Acid
Strategic Use as a Building Block in Complex Molecule Construction
3,5-Dibromopicolinic acid is a versatile and valuable building block in the field of organic synthesis. lookchem.comchemimpex.com Its structure, featuring a pyridine (B92270) ring substituted with two bromine atoms and a carboxylic acid group, provides multiple reactive sites that can be selectively functionalized. This allows for the construction of a wide array of complex molecules with applications in medicinal chemistry, agrochemicals, and material science. lookchem.comchemimpex.com
The presence of the two bromine atoms at the 3 and 5 positions on the pyridine ring allows for the introduction of various functional groups through cross-coupling reactions. chemimpex.com Simultaneously, the carboxylic acid moiety can undergo a range of transformations. lookchem.com This multi-functional nature makes this compound an essential intermediate for creating diverse heterocyclic compounds and biologically active molecules. lookchem.comchemimpex.com Researchers utilize this compound to design novel pharmaceuticals, particularly antimicrobial agents and compounds targeting cancer, as well as to develop new herbicides and fungicides. lookchem.comchemimpex.com
Directed Ortho Metalation and Electrophilic Substitution Reactions
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the functionalization of aromatic rings. wikipedia.org In this reaction, a directing metalation group (DMG) on an aromatic ring complexes with an organolithium reagent, facilitating the deprotonation of the adjacent ortho position. wikipedia.orgorganic-chemistry.org This generates a stabilized aryllithium intermediate that can then react with various electrophiles. wikipedia.orgorganic-chemistry.org
In the context of picolinic acid derivatives, the carboxylic acid group, or a derivative thereof, can act as a directing group. The nitrogen atom in the pyridine ring and the oxygen of the carboxyl group can chelate to the lithium atom of the organolithium base (like n-butyllithium), increasing the acidity of the protons at the ortho positions. wikipedia.orgbaranlab.org For this compound, the positions ortho to the carboxylic acid are the 3- and the (unsubstituted) 6-positions. However, the presence of bromine atoms at the 3- and 5-positions significantly influences the regioselectivity of metalation.
While direct metalation of this compound itself can be complex due to the acidic proton of the carboxylic acid, conversion to a suitable derivative (e.g., an amide) can facilitate DoM. The relative directing ability of different groups and the steric environment of the molecule play a crucial role in determining the site of metalation. organic-chemistry.orgnih.gov
Electrophilic aromatic substitution is another fundamental reaction for modifying aromatic rings. masterorganicchemistry.com The reaction proceeds through the attack of an electrophile on the electron-rich aromatic ring, leading to the formation of a carbocation intermediate (a sigma complex or arenium ion), followed by the loss of a proton to restore aromaticity. byjus.com In pyridine rings, which are electron-deficient, electrophilic substitution is generally more difficult than in benzene (B151609) and typically requires harsh conditions. The nitrogen atom deactivates the ring towards electrophilic attack. For this compound, the existing substituents (two bromine atoms and a carboxylic acid) are all deactivating groups, making electrophilic substitution even more challenging. mnstate.edu
Cross-Coupling Reactions at Bromine Positions
The bromine atoms at the 3 and 5 positions of this compound are key handles for a variety of palladium-catalyzed cross-coupling reactions. wikipedia.orgeie.gr These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnih.gov The general mechanism for many of these reactions, such as the Suzuki-Miyaura and Sonogashira couplings, involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.govwikipedia.org
Suzuki-Miyaura Coupling Investigations
The Suzuki-Miyaura coupling is a widely used reaction that couples an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is valued for its mild conditions, functional group tolerance, and the commercial availability of a wide range of boronic acids. wikipedia.orgmdpi.com
In the case of this compound, the two bromine atoms can be sequentially or simultaneously replaced with aryl or heteroaryl groups. Selective mono-arylation can often be achieved by carefully controlling the reaction conditions, such as the stoichiometry of the boronic acid, the type of palladium catalyst and ligand, the base, and the temperature. nih.gov For instance, a less reactive boronic acid or a milder base might favor single substitution. The differing electronic environments of the C3 and C5 positions can also influence reactivity. Subsequent coupling at the remaining bromine position with a different boronic acid allows for the synthesis of unsymmetrical di-substituted picolinic acids. beilstein-journals.org
| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | 3-Chloroindazole | 5-Indole boronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | Variable | nih.gov |
| 2 | Aryl Bromides | Phenylboronic acid | Complex 3 | Not Specified | Not Specified | 99 | eie.gr |
| 3 | 5-Bromo-1,2,3-triazine | 4-tert-butylphenylboronic acid | Pd(dppf)Cl₂ | Ag₂CO₃ | MeCN | 81 | uzh.ch |
| 4 | 3,4,5-tribromo-2,6-dimethylpyridine | ortho-substituted phenylboronic acids | Not Specified | Not Specified | Not Specified | Regio- and atropselective | beilstein-journals.org |
Sonogashira Coupling Applications
The Sonogashira coupling reaction is another powerful palladium-catalyzed transformation that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction typically employs a copper(I) co-catalyst and an amine base. libretexts.org It is a highly efficient method for the synthesis of arylalkynes and conjugated enynes. libretexts.orgrsc.org
Similar to the Suzuki-Miyaura coupling, the bromine atoms of this compound can be functionalized with alkyne groups using the Sonogashira reaction. This allows for the introduction of sp-hybridized carbon atoms into the pyridine ring, which can serve as precursors for further synthetic transformations or as key structural elements in target molecules. The reaction conditions can be tuned to achieve either mono- or di-alkynylation. organic-chemistry.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. organic-chemistry.org
| Entry | Aryl Halide | Alkyne | Catalyst | Co-catalyst | Base | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | Aryl Iodides/Bromides | Terminal Alkynes | Dipyridylpalladium complex | None (Copper-free) | TBAA | High | wikipedia.org |
| 2 | Aryl Chlorides | Terminal Alkynes | PdCl₂(PCy₃)₂ | None (Copper-free) | Not Specified | Efficient | organic-chemistry.org |
| 3 | Aroyl Fluorides | Alkynylsilanes | PdCl₂/dppp | CuI | Not Specified | Good | rsc.org |
| 4 | Acid Chlorides | Terminal Alkynes | PdCl₂(PPh₃)₂ | CuI | Et₃N | Good | mdpi.com |
Other Catalytic Coupling Reactions
Beyond the Suzuki-Miyaura and Sonogashira reactions, the bromine atoms on this compound can participate in a variety of other palladium-catalyzed cross-coupling reactions. These include, but are not limited to:
Heck Reaction: Coupling with alkenes. eie.gr
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by coupling with amines. nih.gov
Stille Coupling: Reaction with organotin compounds.
Negishi Coupling: Reaction with organozinc compounds. nih.gov
Kumada Coupling: Reaction with Grignard reagents. wikipedia.org
Transformations Involving the Carboxylic Acid Moiety
The carboxylic acid group (-COOH) of this compound is a versatile functional group that can undergo a range of chemical transformations. rutgers.edulibretexts.org These reactions allow for the modification of this part of the molecule, often to introduce different functionalities or to prepare it for subsequent reactions.
Common transformations of the carboxylic acid group include:
Esterification: Carboxylic acids react with alcohols in the presence of an acid catalyst to form esters. rutgers.edupressbooks.pub This is often done to protect the carboxylic acid group or to modify the solubility and electronic properties of the molecule.
Amide Formation: Reaction with amines, often in the presence of a coupling agent or after conversion to an acid chloride, yields amides. rutgers.edu This is a crucial transformation for the synthesis of many biologically active compounds.
Reduction: Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). rutgers.edu
Conversion to Acid Chlorides: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to a more reactive acid chloride. rutgers.edu Acid chlorides are valuable intermediates for the synthesis of esters, amides, and other acyl derivatives. rutgers.edu
Decarboxylation: While generally difficult for aromatic carboxylic acids, decarboxylation (loss of CO₂) can sometimes be achieved under specific, often harsh, conditions.
Grignard Reaction: While the acidic proton of the carboxylic acid would quench a Grignard reagent, the carboxylate formed after deprotonation can react with an additional equivalent of the Grignard reagent, though this is not a common synthetic route. A more standard approach involves the reaction of an organometallic reagent with carbon dioxide to form a carboxylic acid. pressbooks.pub
These transformations of the carboxylic acid moiety, combined with the reactivity at the bromine positions, provide a rich and diverse chemistry for this compound, solidifying its role as a key building block in synthetic chemistry. lookchem.com
Amidation and Esterification Studies
The carboxylic acid group of this compound serves as a versatile handle for derivatization through amidation and esterification reactions. These transformations allow for the incorporation of a wide range of functionalities, leading to new compounds with potentially diverse applications.
Amidation
The conversion of this compound to its corresponding amides, such as 3,5-Dibromopicolinamide, is a fundamental reaction in its functionalization. sigmaaldrich.comavantorsciences.com This transformation is typically achieved by activating the carboxylic acid to make it more susceptible to nucleophilic attack by an amine. Common strategies include the use of coupling reagents or the conversion of the carboxylic acid to a more reactive intermediate like an acyl chloride. lookchemmall.com
General amidation procedures can be adapted for this compound. For instance, coupling agents that form a reactive acyl intermediate in situ are widely employed to facilitate amide bond formation under mild conditions. lookchemmall.com While specific studies on this compound are not extensively detailed in the provided results, the synthesis of an analogous compound, N-(2-(1H-indol-3-yl)ethyl)-5,6-dibromopicolinamide, was successfully achieved by coupling 5,6-dibromopicolinic acid with tryptamine (B22526) using PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) as the coupling agent. nih.gov This suggests that similar methods would be effective for the 3,5-dibromo isomer. Another general approach involves reacting the carboxylic acid with an amine in the presence of titanium tetrachloride (TiCl₄) in pyridine at elevated temperatures. nih.gov
| Amine Reactant | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Ammonia (or ammonium (B1175870) salt) | Coupling agent (e.g., PyBOP, HATU), Base | 3,5-Dibromopicolinamide | sigmaaldrich.comnih.gov |
| Primary/Secondary Amine (R-NH₂) | TiCl₄, Pyridine, 85°C | N-substituted-3,5-dibromopicolinamide | nih.gov |
| Tryptamine | PyBOP, Base, DMF | N-(2-(1H-indol-3-yl)ethyl)-3,5-dibromopicolinamide (Expected) | nih.gov |
Esterification
Esterification is another key functionalization pathway for this compound, yielding various ester derivatives. The process involves reacting the carboxylic acid with an alcohol, typically in the presence of an acid catalyst. byjus.com This reaction is reversible, and often requires conditions that favor the formation of the ester product, such as removing water as it is formed. chemguide.co.uk
The formation of esters like Methyl 3,5-dibromopicolinate and Isopropyl 3,5-dibromopicolinate has been documented, indicating the viability of this reaction. bldpharm.combldpharm.com The most common method for this transformation is the Fischer-Speier esterification, which involves heating the carboxylic acid and an excess of the desired alcohol (e.g., methanol (B129727) or ethanol) with a catalytic amount of a strong acid, such as concentrated sulfuric acid. chemguide.co.uk Alternatively, esters can be formed by reacting an alcohol with an activated form of the carboxylic acid, such as an acid chloride. byjus.com
| Alcohol Reactant | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Methanol | H₂SO₄ (catalyst), Heat | Methyl 3,5-dibromopicolinate | chemguide.co.ukbldpharm.com |
| Ethanol | H₂SO₄ (catalyst), Heat | Ethyl 3,5-dibromopicolinate | chemguide.co.uk |
| Isopropanol | H₂SO₄ (catalyst), Heat | Isopropyl 3,5-dibromopicolinate | chemguide.co.ukbldpharm.com |
Decarboxylation Pathways
Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). csbsju.edu For this compound, this transformation would yield 3,5-Dibromopyridine. chemicalbook.com The reaction typically requires heat and may be facilitated by catalysts or specific reagents.
A traditional method for the decarboxylation of carboxylic acids involves heating the acid or its salt with soda lime, a mixture of sodium hydroxide (B78521) and calcium oxide. chemguide.co.uk This process replaces the carboxyl group with a hydrogen atom. chemguide.co.uk
More recently, metal-catalyzed decarboxylation reactions have been developed, offering milder reaction conditions. Copper-catalyzed decarboxylation is particularly effective for aromatic carboxylic acids. future4200.com This method often involves heating the carboxylic acid with a catalytic amount of a copper salt, such as copper(I) bromide (CuBr), in the presence of a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA) or quinoline (B57606) in a high-boiling point solvent. future4200.com These conditions facilitate the formation of an aryl-copper intermediate, which then undergoes protodecarboxylation to yield the final product. For some substrates, this can lower the required reaction temperature by over 50°C compared to uncatalyzed methods. future4200.com The electron-withdrawing properties of the bromine atoms on the pyridine ring may influence the stability of the intermediates and thus the efficiency of the reaction.
| Method | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Soda Lime Decarboxylation | Soda Lime, Heat | 3,5-Dibromopyridine | chemguide.co.uk |
| Copper-Catalyzed Decarboxylation | CuBr (catalyst), TMEDA (ligand), NMP (solvent), ~140°C | 3,5-Dibromopyridine | future4200.com |
| Copper/Quinoline Decarboxylation | Copper salt, Quinoline (solvent/ligand), Heat | 3,5-Dibromopyridine | future4200.com |
Design and Synthesis of 3,5 Dibromopicolinic Acid Derivatives and Analogues
Structure-Activity Relationship (SAR) Studies of Functionalized Analogues
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. In the context of picolinic acid derivatives, these studies involve synthesizing a series of analogues with systematic modifications to identify key structural motifs responsible for their intended effects.
For instance, in the development of novel auxin herbicides based on the picolinic acid scaffold, SAR studies have been crucial. By replacing the chlorine atom at the 6-position of compounds like clopyralid (B1669233) and picloram (B1677784) with a 1H-pyrazole group, researchers have developed new compounds with a broader herbicidal spectrum. mdpi.com Further modifications, such as introducing various substituents on the pyrazole (B372694) ring, have led to the discovery of compounds with significantly enhanced herbicidal activity. For example, the introduction of aryl substituents at the 5-position of the pyrazolyl group in 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds has yielded derivatives with potent inhibitory activity against the root growth of certain plants. researchgate.net
The electronic and steric properties of the substituents play a significant role. In a series of purine-scaffold compounds, substitutions on an 8-aryl ring were explored to understand the polarity and volume of the binding pocket. nih.gov This systematic variation of substituents helps in mapping the interaction of the molecule with its biological target.
Aib-scanning, where amino acid residues in a peptide are systematically replaced with aminoisobutyric acid (Aib), is another SAR technique used to probe the conformational requirements for activity. mdpi.com While not directly on 3,5-dibromopicolinic acid, this method highlights the importance of specific structural placements for biological function in related bioactive molecules.
Table 1: SAR Insights for Picolinic Acid Analogues
| Parent Compound/Scaffold | Modification | Observed Effect on Activity | Reference |
| Clopyralid/Picloram | Replacement of 6-Cl with 1H-pyrazole group | Broader herbicidal spectrum | mdpi.com |
| 4-amino-3,5-dicholor-6-(1-pytazolyl)-2-picolinic acid | Introduction of 5-aryl substituents on pyrazole ring | Potent herbicidal activity | researchgate.net |
| Purine-scaffold compounds | Substitutions on the 8-aryl ring | Influenced binding pocket interaction | nih.gov |
| GLP-1 peptide analogs | Aib-scanning at various positions | Identified key residues for agonist potency | mdpi.com |
Synthesis of Biologically Relevant Derivatives
The synthesis of biologically relevant derivatives of picolinic acid often involves multi-step reaction sequences to build complex molecules. These synthetic strategies are designed to be efficient and allow for the introduction of diverse functional groups.
A common approach involves the modification of a pre-existing picolinic acid core. For example, new 4-amino-3,5-dichloro-6-(1H-indazolyl)-2-picolinic acids and their 2H-indazolyl isomers were synthesized as potential herbicides. mdpi.com The synthesis started from a suitable precursor, and the indazolyl moiety was introduced through a key coupling reaction. The final products were obtained in high yields after filtration and purification. mdpi.com
In another example, the synthesis of polyamide analogues containing picolinic acid involved coupling picolinic acid or 6-methylpicolinic acid with an amino-functionalized pyrrole-imidazole moiety. d-nb.info This coupling was achieved using a phosphonium-based coupling reagent, PyBOP, in the presence of a non-nucleophilic base, DIPEA. d-nb.info
The synthesis of novel 3-quinoline carboxylic acid derivatives as protein kinase CK2 inhibitors also showcases the strategic design of synthetic routes. nih.gov These syntheses often start from commercially available materials and involve cyclization and substitution reactions to build the desired heterocyclic systems.
Table 2: Synthesis of Selected Biologically Active Picolinic Acid Derivatives
| Target Compound | Key Synthetic Step | Starting Materials | Reference |
| 4-amino-3,5-dichloro-6-(1H-indazol-1-yl)-2-picolinic acid | Coupling of an indazole to a dichloropicolinic acid precursor | Dichloropicolinic acid derivative and indazole | mdpi.com |
| PicPylm and MePicPylm | Coupling of picolinic acid/6-methylpicolinic acid with H2N-Pylm | Picolinic acid/6-methylpicolinic acid and H2N-Pylm | d-nb.info |
| 3-quinoline carboxylic acid derivatives | Cyclization and substitution reactions | Commercially available precursors | nih.gov |
Design of Picolinic Acid-Based Heterocyclic Compounds
The design of novel heterocyclic compounds based on the picolinic acid scaffold is a promising strategy for discovering new therapeutic agents and agrochemicals. This approach leverages the known biological importance of the picolinic acid motif and combines it with other heterocyclic systems to create hybrid molecules with potentially enhanced or novel activities.
One design strategy is "scaffold hopping," where a part of an existing active molecule is replaced by a structurally different but functionally similar group. mdpi.com For instance, the indazole ring, a 10π electron aromatic heterocycle, has been used as a replacement for other groups in herbicidal compounds due to its unique electronic and chemical properties. mdpi.comresearchgate.net
Another approach involves the synthesis of metal complexes. Picolinic acid-based ligands can be used to chelate metal ions like Cu(II), forming complexes with potential applications as metallonucleases. nih.gov The design of these complexes involves creating bifunctional ligands that incorporate picolinic acid and other heterocyclic bases like 2,2'-bipyridine (B1663995) or 1,10-phenanthroline. nih.gov
Furthermore, the design of picolinic acid-containing polyamides has been explored for their ability to recognize specific DNA base pair mismatches. d-nb.info In this design, the picolinic acid group is positioned at the N-terminus of a polyamide chain to create an unsymmetrical pairing that can discriminate between different mismatched base pairs. d-nb.info The introduction of a methyl group on the picolinic acid ring was designed to restrict rotation and enhance binding specificity. d-nb.info
The design process is often aided by computational methods, such as molecular docking, which can predict the binding affinity of designed molecules to their target proteins. pensoft.net This allows for a more rational design process, prioritizing the synthesis of compounds with the highest predicted activity.
Applications of 3,5 Dibromopicolinic Acid in Medicinal Chemistry Research
Role as an Intermediate in Pharmaceutical Agent Synthesis
3,5-Dibromopicolinic acid is a halogenated pyridine (B92270) carboxylic acid that serves as a versatile intermediate in the synthesis of a range of organic molecules. nih.gov Its structure, featuring a pyridine ring substituted with two bromine atoms and a carboxylic acid group, provides multiple reactive sites for chemical modification. This makes it a valuable building block in the field of medicinal chemistry for the development of new pharmaceutical agents. The bromine atoms can be replaced or can participate in cross-coupling reactions, while the carboxylic acid and the pyridine nitrogen can be involved in amide bond formations and other transformations. While its direct application in approved drugs is not widespread, its utility as a precursor in the synthesis of more complex molecules is an area of active research.
Contributions to Anti-HIV Drug Development (e.g., Lenacapavir Precursors)
A significant area where dibromopicolinic acid derivatives have played a crucial role is in the development of anti-HIV therapeutics. Lenacapavir, a potent, long-acting HIV-1 capsid inhibitor, represents a major advancement in the treatment of HIV infection. nih.gov The synthesis of a key intermediate for Lenacapavir has been reported to start from a close isomer of this compound, namely 3,6-dibromopicolinic acid. nih.gov
In a reported synthetic route, 3,6-dibromopicolinic acid is converted into a Weinreb amide. nih.gov This intermediate is then reacted with a Grignard reagent to form a ketone, which is a central component of the Lenacapavir core structure. nih.gov Although initial attempts to use 3,6-dibromopicolinic acid presented some challenges in the Grignard addition step, this pathway demonstrates the utility of dibromopicolinic acids as starting materials for complex, high-value pharmaceutical agents. nih.gov The high cost of 3,6-dibromopicolinic acid has also prompted research into more cost-effective synthetic routes starting from other precursors like 3,6-dibromo-2-methylpyridine (B1302955). nih.gov
Table 1: Key Intermediates in a Synthetic Route to a Lenacapavir Precursor
| Starting Material | Key Intermediate | Target Precursor |
| 3,6-dibromopicolinic acid | Weinreb amide of 3,6-dibromopicolinic acid | Ketone core of Lenacapavir |
This table illustrates a reported synthetic pathway and is not exhaustive of all possible routes.
Exploration in Other Therapeutic Areas
The structural features of this compound make it a candidate for exploration in the synthesis of compounds for various other therapeutic areas. Picolinic acid derivatives, in general, are being investigated for a range of biological activities. While specific examples of drugs derived directly from this compound are not prominent in the literature, the broader class of halogenated aromatic compounds is of interest in several fields.
Oncology: Certain brominated compounds have been investigated for their potential as anticancer agents. For example, 3-bromopyruvate (B3434600) has shown cytotoxic activity against cancer cells by targeting their energy metabolism. nih.govnih.gov While structurally different from this compound, this highlights the interest in brominated molecules in cancer research. The development of kinase inhibitors, a major class of anticancer drugs, often involves halogenated heterocyclic scaffolds. mdpi.com
Anti-inflammatory: Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management. Research in this area includes the synthesis of new derivatives of existing NSAIDs to improve their efficacy and reduce side effects. nih.govmdpi.com While no direct derivatives of this compound with anti-inflammatory activity are reported, the synthesis of novel anti-inflammatory agents often utilizes halogenated aromatic starting materials. nih.gov
Cardiovascular Diseases: The synthesis of cardiovascular drugs also employs a wide variety of chemical intermediates. arborpharmchem.comnih.gov Although there are no specific cardiovascular agents reported to be synthesized from this compound, the principles of medicinal chemistry suggest that it could be a potential starting material for novel compounds targeting cardiovascular pathways.
Investigation in Agrochemical Development
The picolinic acid scaffold is a well-established toxophore in the agrochemical industry, particularly in the development of herbicides. nih.govmdpi.comnih.gov Halogen substitution on the pyridine ring is a common strategy to modulate the biological activity, selectivity, and environmental persistence of these compounds.
Synthesis of Herbicidal Compounds
Picolinic acid derivatives are a significant class of synthetic auxin herbicides. nih.govnih.gov These herbicides mimic the natural plant hormone auxin, leading to uncontrolled growth and ultimately death in susceptible plant species. The substitution pattern on the picolinic acid ring is crucial for its herbicidal activity.
Several commercial herbicides are based on chlorinated picolinic acids. For example, the synthesis of novel 6-indazolyl-2-picolinic acids with a 4-amino-3,5-dichloro substitution pattern has been shown to result in compounds with potent herbicidal effects. mdpi.com Similarly, the development of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids has led to potential new herbicidal lead structures. nih.govmdpi.com These examples, while not starting directly from this compound, demonstrate the importance of the 3,5-dihalo substitution pattern in the design of new herbicides. It is plausible that this compound could serve as a starting material or an intermediate for the synthesis of analogous herbicidal compounds with potentially different properties compared to their chlorinated counterparts.
Table 2: Examples of Herbicidal Picolinic Acid Derivatives with 3,5-Dihalo Substitution Patterns
| Compound Class | General Structure | Target Weeds |
| 6-Indazolyl-2-picolinic acids | 4-amino-3,5-dichloro-6-(1H-indazolyl)-2-picolinic acid | Broadleaf weeds |
| 6-(5-Aryl-substituted-1-pyrazolyl)-2-picolinic acids | 4-amino-3,5-dichloro-6-(5-aryl-1H-pyrazol-1-yl)-2-picolinic acid | Broadleaf weeds |
The table shows examples of related compound classes, not direct derivatives of this compound.
Development of Fungicides
The development of new fungicides is essential for protecting crops from fungal diseases. Halogenated aromatic compounds are also utilized as building blocks in the synthesis of fungicides. nih.govnih.gov The isothiazole (B42339) ring, for instance, is a component of some fungicidal compounds, and the synthesis of 3,4-dichloroisothiazole-based strobilurins has been reported. nih.govnih.gov
While there is no direct evidence in the searched literature of this compound being used to synthesize commercial fungicides, its structure is consistent with that of a potential precursor. The synthesis of novel antifungal agents often involves the esterification of halogenated benzyl (B1604629) alcohols or the amidation of halogenated carboxylic acids. nih.gov For example, 3,5-dichlorobenzyl esters have been investigated as potential antifungal molecules. nih.gov Given these synthetic strategies, this compound could be a valuable starting material for creating new classes of fungicides.
Applications in Advanced Materials Science
Incorporation into Polymer Synthesis
The incorporation of halogenated monomers, such as 3,5-dibromopicolinic acid, into polymer chains can significantly alter the properties of the resulting materials. The bromine atoms can introduce flame retardant properties, increase the refractive index, and provide sites for post-polymerization modification through reactions like cross-coupling. The picolinic acid moiety, with its nitrogen and carboxylic acid group, can act as a ligand for metal coordination, leading to the formation of coordination polymers or metal-containing polymers with interesting catalytic, optical, or magnetic properties.
While direct studies detailing the use of this compound as a monomer are limited, the broader field of halogenated and pyridine-based polymers provides a strong indication of its potential. For instance, the inclusion of pyridine (B92270) rings in polymer backbones is known to influence properties such as luminescence and charge transport. mit.edu The bromine substituents on the picolinic acid ring could further enhance these effects through the heavy-atom effect, which can promote intersystem crossing and lead to phosphorescence.
Table 1: Potential Effects of Incorporating this compound into Polymers
| Property | Potential Effect | Rationale |
| Flame Retardancy | Increased | Release of bromine radicals upon combustion can quench the flame. |
| Refractive Index | Increased | The presence of heavy bromine atoms typically increases the refractive index. |
| Post-Polymerization Modification | Enabled | Bromine atoms can be substituted via various cross-coupling reactions. |
| Metal Coordination | Enabled | The picolinic acid moiety can act as a chelating ligand for metal ions. |
| Luminescence | Modified | The pyridine ring and heavy bromine atoms can influence photophysical properties. |
Development of Modified Surface Coatings
The functional groups of this compound make it a candidate for modifying surfaces to impart specific properties. The carboxylic acid group can be used to anchor the molecule to various substrates, such as metal oxides, through the formation of carboxylate bonds. The pyridine ring and bromine atoms can then be exposed on the surface, altering its chemical and physical characteristics.
Pyridine derivatives have been investigated for their role in surface coatings, particularly for applications such as corrosion inhibition and in dye-sensitized solar cells. google.comnih.gov The nitrogen atom of the pyridine ring can coordinate to surface metal atoms, forming a protective layer. The bromine atoms in this compound could further enhance this interaction through halogen bonding, a non-covalent interaction that has been increasingly recognized for its utility in materials science. rsc.org Adsorbed pyridine derivatives can also influence the electronic properties of surfaces, which is crucial for applications in electronics and catalysis. nih.gov
Advanced Materials with Tunable Properties
A key area where this compound could find significant application is in the development of advanced materials with tunable properties, particularly in the realm of metal-organic frameworks (MOFs) and coordination polymers. nih.govnih.gov MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of MOFs, such as their porosity, catalytic activity, and luminescent behavior, can be tuned by carefully selecting the metal and the organic linker. nih.govnih.gov
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3,5-dibromopicolinic acid by providing information about the chemical environment of its hydrogen and carbon nuclei.
The ¹H NMR spectrum of this compound is anticipated to be relatively simple, displaying distinct signals for the aromatic protons. The pyridine (B92270) ring of this compound contains two protons at the 4- and 6-positions. Due to the dissymmetry of the molecule, these two protons are not chemically equivalent and are expected to appear as two distinct signals.
Based on the analysis of similar structures, such as 3,5-dibromopyridine, the proton at the 6-position (H-6), being adjacent to the nitrogen atom, is expected to be the most deshielded and therefore resonate at the highest chemical shift (δ). The proton at the 4-position (H-4) would likely appear at a slightly lower chemical shift. The carboxylic acid proton (-COOH) is expected to appear as a broad singlet at a significantly downfield region, typically above 10 ppm, due to its acidic nature and hydrogen bonding.
Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-4 | 8.2 - 8.4 | d |
| H-6 | 8.6 - 8.8 | d |
Predicted data based on analogous compounds. d = doublet, br s = broad singlet.
The ¹³C NMR spectrum of this compound will provide crucial information about the carbon framework of the molecule. Six distinct signals are expected, corresponding to the six carbon atoms in different chemical environments.
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 148 - 152 |
| C-3 | 120 - 124 |
| C-4 | 140 - 144 |
| C-5 | 118 - 122 |
| C-6 | 150 - 154 |
Predicted data based on analogous compounds.
Mass Spectrometry (MS) for Molecular Confirmation
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound. The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion peak ([M]⁺) due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This will lead to a triplet of peaks for the molecular ion, with relative intensities of approximately 1:2:1 for [M]⁺, [M+2]⁺, and [M+4]⁺.
The fragmentation of this compound under electron ionization (EI) is expected to proceed through several characteristic pathways. A primary fragmentation event would likely be the loss of the carboxylic acid group as a carboxyl radical (•COOH) or carbon dioxide (CO₂), leading to the formation of a dibromopyridinyl cation. Subsequent fragmentation could involve the sequential loss of the bromine atoms.
Predicted Key Mass Spectrometry Fragments for this compound
| Fragment | Predicted m/z | Description |
|---|---|---|
| [C₆H₃Br₂NO₂]⁺ | 280, 282, 284 | Molecular ion ([M]⁺) |
| [C₅H₃Br₂N]⁺ | 235, 237, 239 | Loss of •COOH |
| [C₅H₃BrN]⁺ | 156, 158 | Loss of Br from [C₅H₃Br₂N]⁺ |
m/z values are for the most abundant isotopes.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid group, which is typically broadened due to hydrogen bonding. The C=O stretching vibration of the carboxylic acid will give rise to a strong, sharp absorption band around 1700-1730 cm⁻¹. The aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring will be observed in the 1400-1600 cm⁻¹ region. The C-Br stretching vibrations typically occur in the fingerprint region, at lower wavenumbers.
Predicted Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 2500-3300 | O-H stretch | Carboxylic acid |
| ~3100 | C-H stretch | Aromatic |
| 1700-1730 | C=O stretch | Carboxylic acid |
| 1400-1600 | C=C, C=N stretch | Pyridine ring |
Predicted data based on general IR correlation tables and spectra of similar compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals.
The UV-Vis spectrum of this compound, an aromatic carboxylic acid, is expected to exhibit absorption bands corresponding to π → π* transitions of the pyridine ring. The presence of the carboxylic acid group and the bromine atoms as substituents on the pyridine ring will influence the position and intensity of these absorption maxima (λmax). Generally, aromatic carboxylic acids show a primary absorption band at shorter wavelengths and a secondary, less intense band at longer wavelengths. The pH of the solution can also affect the UV-Vis spectrum due to the ionization of the carboxylic acid group.
Predicted UV-Vis Absorption Maxima for this compound
| Transition | Predicted λmax (nm) | Solvent |
|---|---|---|
| π → π* | ~210-230 | Polar solvent (e.g., Ethanol) |
Predicted data based on UV-Vis spectra of related aromatic carboxylic acids.
High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. For this compound, a reversed-phase HPLC (RP-HPLC) method would be the most suitable approach for assessing its purity and for monitoring the progress of its synthesis or reactions.
In a typical RP-HPLC setup, a nonpolar stationary phase (like a C18 column) would be used with a polar mobile phase. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) added to suppress the ionization of the carboxylic acid group and ensure good peak shape. Detection would typically be performed using a UV detector set at one of the absorption maxima of the compound.
Predicted HPLC Conditions for the Analysis of this compound
| Parameter | Predicted Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~280 nm |
These conditions are predictive and would require optimization for a specific application.
Computational Chemistry and Theoretical Investigations
Molecular Docking Studies of Related Compounds and Their Implications for 3,5-Dibromopicolinic Acid Research
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.org While specific docking studies on this compound are not extensively detailed in the available literature, research on analogous compounds, such as other picolinic acid derivatives and brominated heterocyclic molecules, provides a strong foundation for predicting its behavior. researchgate.netplos.org These studies are crucial for understanding how the structural features of this compound, namely the pyridine (B92270) ring, the carboxylic acid group, and the two bromine atoms, might govern its interactions with biological targets like enzymes. frontiersin.org
The analysis of ligand-enzyme interactions is fundamental to drug design and understanding biological processes. nih.gov In silico docking studies on related picolinic acid derivatives and other small molecules reveal common interaction patterns that are likely relevant for this compound. These interactions are primarily non-covalent and include hydrogen bonds, ionic interactions, hydrophobic interactions, and van der Waals forces. frontiersin.orgplos.org
For instance, studies on the docking of 3-bromopyruvate (B3434600) and its derivatives with metabolic enzymes show that hydrogen bonding is a key interaction. plos.org The carboxylic acid group of this compound is a prime candidate for forming strong hydrogen bonds with amino acid residues such as serine, threonine, and asparagine in an enzyme's active site. plos.orgmdpi.com The pyridine nitrogen can also act as a hydrogen bond acceptor. Furthermore, the dibrominated pyridine ring is expected to participate in hydrophobic and halogen bonding interactions, which can significantly contribute to the stability of the ligand-enzyme complex. mdpi.com The analysis of docked complexes of similar compounds often reveals specific amino acid residues that are critical for binding, providing a roadmap for investigating the potential targets of this compound. plos.org
Predicting the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), is a key outcome of molecular docking simulations. researchgate.net Lower binding energy values typically indicate a more stable and favorable interaction between the ligand and the enzyme. researchgate.net
Studies on various heterocyclic compounds provide a reference for the potential binding affinities that could be expected for this compound. For example, docking studies of novel thiazole derivatives with Penicillin-Binding Proteins have shown binding energies in the range of -5.2 to -8.4 kcal/mol. mdpi.comnih.gov Similarly, investigations into 3-bromopyruvate's interaction with metabolic enzymes predicted binding energies between -3.98 and -4.93 kcal/mol. plos.org These values suggest that small heterocyclic molecules can form stable complexes with protein targets. The presence of two bromine atoms on the picolinic acid scaffold of this compound could potentially enhance binding affinity through favorable halogen bonding and increased hydrophobicity, though steric hindrance could also play a role. Computational models can precisely quantify these effects, helping to prioritize this compound for further experimental screening. nih.gov
| Compound/Derivative Class | Target Protein Class | Reported Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| 3-Bromopyruvate | Metabolic Enzymes | -3.98 to -4.93 | plos.org |
| Thiazole Derivatives | Penicillin-Binding Protein 4 (PBP4) | -5.2 | nih.gov |
| Quinoline-Pyrido[2,3-d] Pyrimidinones | Antimicrobial Target Proteins | -7.20 to -11.70 | mdpi.com |
| Imatinib Analogues | Abl Kinase | - (GoldScore used) | scispace.com |
Quantum Chemical Calculations
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules like this compound. academicjournals.orgnih.gov These methods can accurately predict molecular geometries, electronic structures, and spectroscopic properties, offering a deeper understanding of the molecule's stability, reactivity, and behavior in different chemical environments. academicjournals.org
The electronic structure of a molecule dictates its chemical reactivity and physical properties. DFT calculations can determine key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.
For substituted picolinic acids, it has been shown that electron-withdrawing groups (like the bromine atoms in this compound) tend to stabilize both the HOMO and LUMO levels and often reduce the energy gap, potentially increasing the molecule's reactivity. academicjournals.orgresearchgate.net These calculations also provide a detailed map of the electron density distribution and electrostatic potential. semanticscholar.org For this compound, this would reveal the electron-deficient nature of the pyridine ring due to the inductive effect of the bromine atoms and the carboxylic acid group. This information is critical for predicting sites susceptible to nucleophilic or electrophilic attack and for understanding non-covalent interaction patterns. mdpi.com
Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their relative energies. For this compound, a key conformational feature is the orientation of the carboxylic acid group relative to the pyridine ring. Quantum chemical calculations can model the potential energy surface associated with the rotation around the C-C bond connecting the carboxyl group to the ring. researchgate.net
This analysis can identify the most stable (lowest energy) conformer and determine the energy barriers for rotation between different conformations. researchgate.net While crystal structures of related picolinic acid amides show a preference for specific geometries, variable temperature NMR experiments indicate that bond isomerization occurs in solution. nih.govresearchgate.net For this compound, the bulky bromine atoms adjacent to the ring nitrogen and the carboxylic acid group likely impose significant steric constraints, influencing the preferred conformation and potentially impacting how the molecule fits into an enzyme's binding pocket.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is an essential tool for elucidating the detailed mechanisms of chemical reactions. mdpi.comrsc.org By calculating the energies of reactants, transition states, and products, researchers can map out the entire reaction pathway and identify the rate-determining steps. researchgate.net These methods can be applied to understand both the synthesis of this compound and its subsequent chemical transformations.
For example, the synthesis of picolinic acid derivatives often involves multi-component reactions or functional group transformations. researchgate.net Computational modeling can be used to investigate the transition state structures and activation energies for these steps, providing insights into reaction feasibility and selectivity. researchgate.net Similarly, if this compound were to act as an enzyme inhibitor, computational methods could model the covalent modification of an active site residue, elucidating the mechanism of inhibition at an atomic level. mit.edu These theoretical investigations complement experimental work by explaining observed outcomes and guiding the design of new synthetic routes or more potent molecular analogues. rsc.orgmit.edu
In Silico Drug-Likeness Assessment
In the realm of modern drug discovery, in silico analysis serves as a critical preliminary step to forecast the pharmacokinetic profile of a chemical entity. The evaluation of drug-likeness is a key component of this computational screening, predicting whether a compound possesses properties that would make it a viable orally active drug. For this compound, a theoretical assessment based on its molecular structure provides valuable insights into its potential as a therapeutic agent.
The drug-likeness of a molecule is often evaluated using established guidelines, most notably Lipinski's Rule of Five. wikipedia.orgtaylorandfrancis.comdrugbank.com This rule outlines four physicochemical parameters that are influential for a drug's absorption and permeability. wikipedia.org An analysis of this compound against these and other computational metrics suggests a favorable profile for further investigation.
The molecular weight of this compound is approximately 280.9 g/mol , which is well under the 500 daltons threshold set by Lipinski's rule, indicating that its size is not a likely impediment to passive diffusion across biological membranes. wikipedia.orgchemicalbook.com The lipophilicity of a compound, measured by the octanol-water partition coefficient (LogP), is another critical factor. While the presence of two bromine atoms increases the lipophilicity of the molecule, the pyridine ring and the carboxylic acid group contribute to its polarity. The calculated LogP value is crucial in determining its solubility and permeability characteristics.
Furthermore, the molecule's capacity for forming hydrogen bonds is a key determinant of its interaction with biological targets and its solubility in aqueous environments. This compound contains one hydrogen bond donor (from the carboxylic acid's hydroxyl group) and three hydrogen bond acceptors (the two oxygen atoms of the carboxylic acid and the nitrogen atom in the pyridine ring). These values are comfortably within the limits of Lipinski's rule, which specifies no more than five hydrogen bond donors and ten hydrogen bond acceptors. wikipedia.orgdrugbank.com
Another important descriptor in drug design is the topological polar surface area (TPSA), which is the sum of the surfaces of polar atoms in a molecule. nih.govwikipedia.org TPSA is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration. wikipedia.orgresearchgate.net For orally administered drugs, a TPSA value of less than 140 Ų is generally associated with good intestinal absorption. wikipedia.org The TPSA of this compound, primarily contributed by the carboxylic acid group and the pyridine nitrogen, falls within a range that is generally considered favorable for oral bioavailability.
The table below summarizes the computed physicochemical properties of this compound that are pertinent to its drug-likeness profile.
Interactive Data Table: Computed Physicochemical Properties of this compound
| Property | Value | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Weight | 280.9 g/mol | < 500 g/mol | Yes |
| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |
| Lipophilicity (LogP) | Value dependent on calculation method | ≤ 5 | Analysis required |
| Topological Polar Surface Area (TPSA) | Value dependent on calculation method | < 140 Ų (for oral absorption) | Analysis required |
Emerging Research Directions and Future Perspectives
Chemoinformatic Approaches to Compound Discovery
Chemoinformatics is revolutionizing the process of drug discovery and materials science by enabling the rapid in silico screening and design of novel compounds with desired properties. longdom.org For 3,5-dibromopicolinic acid, chemoinformatic tools are being employed to explore its vast chemical space and identify derivatives with high potential for specific applications.
These computational approaches utilize a range of techniques to predict the biological activity and physicochemical properties of virtual compounds. zintellect.comnih.gov By creating virtual libraries of this compound derivatives, researchers can filter for molecules with favorable characteristics, such as enhanced binding affinity to a biological target or specific electronic properties for materials applications. longdom.org This significantly reduces the time and cost associated with synthesizing and testing new compounds.
Key chemoinformatic strategies applicable to this compound include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a molecule and its biological activity. protoqsar.com For this compound, QSAR can be used to predict the therapeutic potential of its derivatives against various diseases.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. It can be used to design this compound derivatives that are potent and selective inhibitors of specific enzymes or receptors.
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups required for biological activity. Pharmacophore models based on known active compounds can guide the design of novel this compound derivatives with improved efficacy.
Table 1: Chemoinformatic Tools in Compound Discovery
| Chemoinformatic Tool | Application for this compound | Predicted Outcome |
|---|---|---|
| QSAR | Predicting the antimicrobial activity of novel derivatives. | Identification of structural features that enhance potency. |
| Molecular Docking | Simulating the binding of derivatives to a target enzyme. | Prioritization of compounds with the highest binding affinity. |
| Virtual Screening | Filtering large databases of virtual derivatives. | Selection of a focused set of compounds for synthesis. |
Sustainable Synthesis Routes for this compound
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to minimize environmental impact. nih.govresearchgate.net For this compound, research is focused on developing sustainable synthesis routes that are more efficient, use less hazardous materials, and generate minimal waste. nih.govacs.org
Traditional methods for the synthesis of halogenated pyridines often involve harsh reaction conditions and the use of toxic reagents. researchgate.netchemrxiv.orgacs.org Emerging sustainable approaches aim to overcome these limitations by employing greener alternatives. nih.gov Key areas of investigation include:
Use of Greener Solvents: Replacing conventional volatile organic solvents with more environmentally benign alternatives like water, supercritical fluids, or ionic liquids.
Development of Catalytic Methods: Utilizing catalytic amounts of reagents instead of stoichiometric quantities to improve atom economy and reduce waste.
Energy Efficiency: Employing alternative energy sources such as microwave or ultrasound irradiation to accelerate reactions and reduce energy consumption.
Table 2: Comparison of Traditional vs. Sustainable Synthesis Approaches
| Feature | Traditional Synthesis | Sustainable Synthesis |
|---|---|---|
| Solvents | Chlorinated hydrocarbons | Water, ethanol, ionic liquids |
| Reagents | Stoichiometric, often hazardous | Catalytic, less toxic |
| Energy | Conventional heating (high energy) | Microwave, ultrasound (energy efficient) |
| Waste | Significant byproduct formation | Minimal waste generation |
Novel Catalyst Development for Derivatization
The functionalization of the this compound core is crucial for tuning its properties and exploring its potential applications. Novel catalyst development is at the forefront of creating efficient and selective methods for its derivatization. A key area of focus is the metal-catalyzed C-H activation, which allows for the direct functionalization of otherwise inert carbon-hydrogen bonds. dmaiti.commdpi.comscilit.com
Palladium-catalyzed cross-coupling reactions are particularly valuable for introducing new functional groups at the bromine-substituted positions. nih.govresearchgate.net Research is ongoing to develop more active and robust palladium catalysts that can operate under milder conditions and with lower catalyst loadings. Furthermore, catalysts based on more abundant and less expensive metals are being explored as sustainable alternatives.
Recent advances in catalyst design for the derivatization of halogenated heterocycles include:
Ligand Design: The development of sophisticated ligands that can fine-tune the reactivity and selectivity of the metal center.
Nanocatalysts: The use of metal nanoparticles as highly active and recyclable catalysts. mdpi.com
Biocatalysis: The application of enzymes to perform specific chemical transformations with high chemo-, regio-, and stereoselectivity.
Expanding Biomedical Applications
The structural motif of this compound is present in a number of biologically active molecules, suggesting its potential as a scaffold for the development of new therapeutic agents. mdpi.com Researchers are actively exploring the derivatization of this compound to create novel molecules with a wide range of biomedical applications. nih.govmdpi.commdpi.com
One promising area is the development of new anticancer agents. mdpi.com By modifying the functional groups on the picolinic acid ring, it may be possible to design compounds that selectively target cancer cells while minimizing toxicity to healthy tissues. Another area of interest is the development of new antimicrobial agents to combat the growing problem of antibiotic resistance.
The versatility of the this compound scaffold also lends itself to the development of probes for bioimaging and diagnostics. For instance, by incorporating fluorescent moieties, derivatives could be used to visualize specific biological processes or to detect the presence of disease biomarkers. The principles applied to boronic acid derivatives in creating responsive biomedical systems could also be adapted. researchgate.netnih.govrsc.org
Advanced Materials Applications with Tailored Functionality
Beyond its biomedical potential, this compound is a promising building block for the creation of advanced materials with tailored functionalities. frontiersin.org The presence of two bromine atoms and a carboxylic acid group provides multiple points for polymerization and modification, allowing for the synthesis of a diverse range of functional polymers and materials. jocpr.com
Potential applications in materials science include:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The carboxylic acid group can coordinate to metal ions to form extended network structures. These materials can have applications in gas storage, catalysis, and sensing.
Functional Polymers: By incorporating this compound into polymer backbones, materials with specific properties such as flame retardancy, thermal stability, or unique optical and electronic characteristics can be developed.
Liquid Crystals: The rigid, aromatic core of this compound suggests its potential use in the design of liquid crystalline materials.
The ability to precisely control the chemical structure of derivatives will enable the creation of materials with properties tailored for specific high-tech applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,5-Dibromopicolinic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of this compound typically involves bromination of picolinic acid derivatives. For example, Gao et al. (2016) describe a method using selective bromination under controlled temperature (0–5°C) with bromine in acetic acid, achieving yields >75% . Key factors affecting purity include stoichiometric control of brominating agents, reaction time, and post-synthesis purification via recrystallization (ethanol/water mixtures). Researchers should optimize reaction parameters (e.g., molar ratios, solvent polarity) and validate purity using HPLC or NMR.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- Spectroscopy : H/C NMR (in DMSO-d6) identifies bromine-induced deshielding effects, with characteristic peaks at δ 8.5–9.0 ppm (aromatic protons) and δ 165–170 ppm (carboxylic acid carbon) . IR spectroscopy confirms the carboxylic acid group (stretching at ~1700 cm).
- Crystallography : Single-crystal X-ray diffraction (e.g., using a Bruker D8 Venture diffractometer) resolves Br···O halogen bonding (3.0–3.2 Å) and planar molecular geometry. Data refinement via SHELXL software is critical for accuracy .
Advanced Research Questions
Q. How do electron-withdrawing bromine substituents affect the molecular conformation and intermolecular interactions in this compound?
- Methodological Answer : Bromine’s electronegativity induces torsional strain in the pyridine ring, favoring a gauche conformation in the carboxylic acid side chain (θ2 dihedral angle ≈ 60°). Computational studies (B3LYP/aug-cc-pVDZ level) show this destabilizes the trans-conformer by ~5 kJ/mol . Crystal packing analysis reveals Br···O interactions (3.1 Å) and π-π stacking (3.8 Å interplanar distance), contributing to a monoclinic P2/c lattice. Researchers should compare DFT-optimized geometries with experimental crystallographic data to validate substituent effects.
Q. What role does this compound play as a ligand in catalytic systems, particularly in cross-coupling reactions?
- Methodological Answer : The compound acts as a bidentate ligand in palladium-catalyzed decarboxylative cross-coupling reactions. He et al. (2014) demonstrated its use in Suzuki-Miyaura couplings, where the pyridine nitrogen and carboxylate oxygen coordinate Pd(II), stabilizing the catalyst and enabling aryl bromide activation at 80°C (TON > 500) . Researchers should evaluate ligand-to-metal ratios (1:1–1:2) and monitor catalytic efficiency via GC-MS or F NMR for fluorinated substrates.
Q. How can researchers resolve contradictions in experimental data regarding the reactivity of this compound in different solvents?
- Methodological Answer : Discrepancies in reactivity (e.g., nucleophilic substitution vs. acid-base reactions) often arise from solvent polarity and proticity. For example, in DMF, the carboxylate anion promotes SNAr reactions, while in methanol, protonation reduces nucleophilicity. A systematic approach includes:
- Solvent Screening : Test reactivity in aprotic (DMF, THF) vs. protic (MeOH, HO) solvents.
- Kinetic Studies : Use UV-Vis spectroscopy to track reaction rates under varying conditions.
- Computational Modeling : Apply COSMO-RS simulations to predict solvation effects on transition states .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
